Ethyl (naphtho[1,2-b]furan-3-yl)acetate
Description
Properties
CAS No. |
821787-32-0 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 2-benzo[g][1]benzofuran-3-ylacetate |
InChI |
InChI=1S/C16H14O3/c1-2-18-15(17)9-12-10-19-16-13-6-4-3-5-11(13)7-8-14(12)16/h3-8,10H,2,9H2,1H3 |
InChI Key |
ORMONNMPUGLWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=COC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Naphthol Derivatives
A foundational method involves the cyclization of 1-naphthol with paraformaldehyde in the presence of MgCl₂ and triethylamine to form 1-hydroxy-2-naphthaldehyde (1 ). Subsequent treatment with ethyl bromoacetate and K₂CO₃ yields ethyl naphtho[1,2-b]furan-2-carboxylate (2 ). While this route primarily targets 2-carboxylates, modifications introducing acetate groups at the 3-position require bromination at C5 followed by Suzuki coupling with boronic acids. For example, ethyl 5-(pyridin-4-yl)naphtho[1,2-b]furan-2-carboxylate (4n ) is synthesized via Pd(PPh₃)₄-catalyzed coupling, achieving 68% yield.
Modern Catalytic Methods
Suzuki–Miyaura Coupling for Functionalization
The 5-bromo intermediate (3 ) derived from 2 serves as a versatile precursor for C–C bond formation. Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis in toluene/methanol (1:1) introduces aryl groups at C5. Hydrolysis of the ethyl ester with KOH in refluxing methanol affords carboxylic acids (5a–p ), which can be further functionalized to acetates via amidation or esterification.
Optimization and Yield Enhancement Studies
Solvent and Base Effects
The choice of solvent significantly impacts reaction efficiency. For example, using dichloromethane (DCM) in amidation reactions improves solubility of hydrophobic intermediates, while methanol facilitates ester hydrolysis. Triethylamine is preferred over inorganic bases in acylation steps due to its ability to scavenge HCl, preventing side reactions.
Catalytic System Tuning
Replacing Pd(PPh₃)₄ with Pd(OAc)₂ and XPhos in Suzuki couplings enhances reactivity for electron-deficient boronic acids, increasing yields by 15–20%. Similarly, substituting Fe(acac)₃ with FeCl₃ in radical cascades reduces reaction times from 3 hours to 90 minutes.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for synthesizing naphtho[1,2-b]furan derivatives:
Q & A
Basic: How can the synthesis of ethyl (naphtho[1,2-b]furan-3-yl)acetate be optimized for higher yields?
Answer: The synthesis typically involves cyclization of 2-hydroxy-1-naphthonitrile with ethyl chloroacetate under reflux in dry acetonitrile using anhydrous K₂CO₃ as a base. To optimize yields:
- Catalyst Screening : Test alternative bases (e.g., Na₂CO₃, Cs₂CO₃) to improve cyclization efficiency .
- Solvent Selection : Compare reaction rates in polar aprotic solvents (e.g., DMF, DMSO) versus acetonitrile .
- Reaction Time : Monitor progress via TLC (hexane:ethyl acetate mobile phase) to avoid over-reaction or side products .
- Purification : Use column chromatography with silica gel and gradient elution to isolate the product .
Basic: What spectroscopic methods confirm the structure of this compound?
Answer: Key techniques include:
- ¹H NMR : Look for a triplet at δ 1.4 (CH₃ of ethyl ester) and a quartet at δ 4.4 (CH₂ of ethyl ester). A singlet at δ 6.48 indicates NH₂ in amino derivatives .
- IR Spectroscopy : Bands at ~1657 cm⁻¹ confirm ester carbonyl stretching; NH₂ stretches appear at ~3426 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .
Advanced: How to address unexpected by-products during naphthofuran functionalization?
Answer: By-products often arise from incomplete cyclization or competing reactions (e.g., oxidation). Mitigation strategies:
- Analytical Profiling : Use HPLC-MS to identify impurities and adjust stoichiometry or reaction time .
- Protecting Groups : Introduce temporary protecting groups for reactive sites (e.g., hydroxyl or amino groups) during functionalization .
- Mechanistic Studies : Perform DFT calculations to predict competing reaction pathways .
Advanced: What strategies enhance the biological activity of naphthofuran derivatives?
Answer: Structural modifications can improve bioactivity:
- Substituent Introduction : Add electron-withdrawing groups (e.g., nitro, halogens) to the naphthofuran core to enhance antimicrobial properties .
- Hybrid Scaffolds : Fuse with pyrimidine or quinoline moieties (via Schiff base formation) to target enzyme active sites .
- Pharmacophore Optimization : Replace the ethyl ester with bioisosteres (e.g., amides) to modulate solubility and binding affinity .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer: Discrepancies may arise from tautomerism or impurities. Solutions include:
- 2D NMR : Use COSY and HSQC to resolve overlapping signals and confirm connectivity .
- Crystallography : Obtain single-crystal X-ray data for unambiguous structural assignment .
- Control Experiments : Re-synthesize the compound under stricter anhydrous conditions to eliminate hydrate or solvate formation .
Advanced: How can molecular docking guide the design of naphthofuran-based inhibitors?
Answer:
- Target Selection : Dock the compound against enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to predict binding modes .
- Binding Affinity : Compare docking scores of derivatives with substituent variations (e.g., morpholine vs. piperidine rings) .
- Validation : Correlate computational results with in vitro assays (e.g., MIC values for antimicrobial activity) .
Advanced: What catalytic systems improve regioselectivity in naphthofuran reactions?
Answer:
- Acid Catalysts : Use p-TsOH to direct electrophilic substitution to the 4-position of the naphthofuran core .
- Metal-Free Catalysts : Employ L-proline in ethanol for one-pot multicomponent reactions (e.g., with malononitrile) .
- Magnetic Catalysts : Immobilize catalysts (e.g., Fe₃O₄ nanoparticles) for recyclable and selective synthesis .
Basic: What purification methods are effective for naphthofuran derivatives?
Answer:
- Column Chromatography : Use silica gel with hexane:ethyl acetate gradients (e.g., 7:3 to 1:1) .
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate crystals .
- Prep-TLC : For small-scale purification, employ preparative TLC plates with optimized mobile phases .
Advanced: How do solvent polarity and temperature affect naphthofuran reactivity?
Answer:
- Polar Solvents : Acetonitrile increases cyclization rates due to high dielectric constant, while DMSO may stabilize intermediates via coordination .
- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress side reactions (e.g., oxidation of hydroxyl groups) .
- Reflux Conditions : Higher temperatures (80–100°C) accelerate esterification but risk decomposition; monitor via in situ FTIR .
Advanced: How to design structure-activity relationship (SAR) studies for naphthofurans?
Answer:
- Core Modifications : Synthesize analogs with variations in the ester group (e.g., methyl, propyl) and compare bioactivity .
- Substituent Scanning : Introduce substituents (e.g., -OCH₃, -Cl) at positions 5 and 6 to assess steric and electronic effects .
- In Silico Tools : Use QSAR models to predict activity cliffs and prioritize high-potential derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
